3,3',4-Trifluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

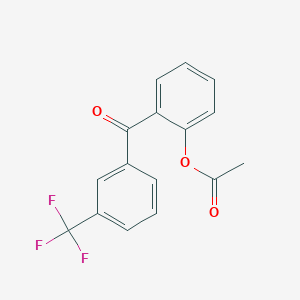

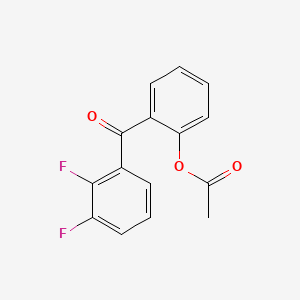

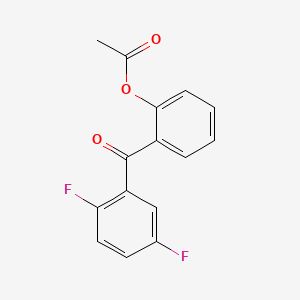

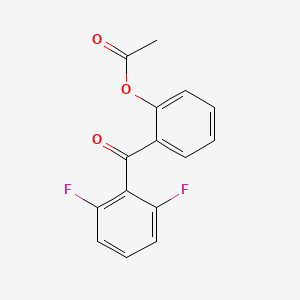

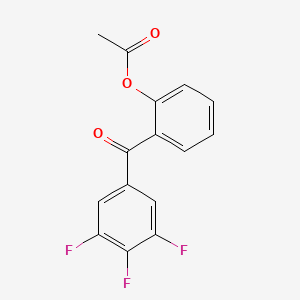

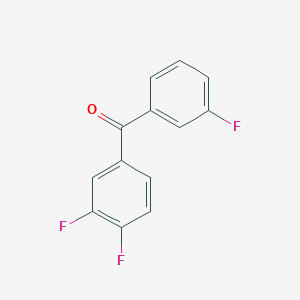

3,3’,4-Trifluorobenzophenone is a chemical compound with the molecular formula C13H7F3O and a molecular weight of 236.19 . It is also known by its IUPAC name, (3,4-difluorophenyl)(3-fluorophenyl)methanone . The compound is typically used for research and development purposes .

Molecular Structure Analysis

The InChI code for 3,3’,4-Trifluorobenzophenone is 1S/C13H7F3O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

The predicted boiling point of 3,3’,4-Trifluorobenzophenone is 324.8±42.0 °C and its predicted density is 1.310±0.06 g/cm3 .

Applications De Recherche Scientifique

Fluorous Chemistry and Synthesis

3,3',4-Trifluorobenzophenone has been utilized in fluorous chemistry as a novel building block. For instance, it has been employed in the preparation of highly fluorinated non-crystalline imidazolium salt, which could be used as fluorous ionic liquid or intermediate for fluorous carbenes (Kysilka et al., 2008).

Polymer Science

In the field of polymer science, 3,3',4-Trifluorobenzophenone has been instrumental in the development of new materials. For example, it has been used in the synthesis of hyperbranched cyclic and multicyclic poly(ether ketone)s, demonstrating significant potential in engineering plastics and advanced material applications (Bennour et al., 2014). Additionally, its application in the synthesis of various polymers, including polyimides with exceptional thermal stability, has been explored (Bu et al., 2011).

Optical and Dielectric Material Research

Research has shown that derivatives of 3,3',4-Trifluorobenzophenone can significantly influence the optical and dielectric properties of materials. For instance, it has been used in the preparation of organosoluble and optically transparent fluorine-containing polyimides (Yang et al., 2002).

Fuel Cell Technology

The compound has found applications in fuel cell technology as well. It has been used in the synthesis of arylene main-chain ionomers for low-temperature and high-temperature fuel cell membranes, showcasing its versatility in energy-related applications (Hajdók et al., 2015).

Chemical Synthesis and Catalysis

In chemical synthesis and catalysis, 3,3',4-Trifluorobenzophenone has been used in various transformations, such as the AlCl3-mediated Defluorinative Diarylhydroxylation Transformation, demonstrating its role in facilitating complex chemical reactions (Okamoto et al., 2010).

Propriétés

IUPAC Name |

(3,4-difluorophenyl)-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZKTGFPHVAIRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301239435 |

Source

|

| Record name | Methanone, (3,4-difluorophenyl)(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3',4-Trifluorobenzophenone | |

CAS RN |

951885-75-9 |

Source

|

| Record name | Methanone, (3,4-difluorophenyl)(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3,4-difluorophenyl)(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.